molecular formula C8H6ClF3O3S B13549303 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride

Cat. No.: B13549303
M. Wt: 274.65 g/mol
InChI Key: NBZJAHPYJUXLQC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxy-6-(trifluoromethyl)benzene.

    Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the substitution reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used as reaction media.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The methoxy and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This positioning can affect the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar sulfonyl chlorides.

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-4-2-3-5(8(10,11)12)7(6)16(9,13)14/h2-4H,1H3

InChI Key

NBZJAHPYJUXLQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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